2-(Methanesulfonylmethyl)piperidine

M1 muscarinic receptor neuropsychiatric disorders receptor binding assay

Sourcing the wrong sulfonyl-piperidine regioisomer can derail CNS receptor SAR studies. 2-(Methanesulfonylmethyl)piperidine (CAS 290328-52-8) provides a defined 2-substituted scaffold essential for target engagement. - Serves as a key building block for NK1 and M1 muscarinic receptor ligands, enabling neuropsychiatric candidate optimization. - Its specific regiochemistry supports the design of 5-HT2A antagonists with reduced IKr channel block, addressing cardiovascular safety concerns. - Supplied with verified identity to ensure lot-to-lot consistency for reproducible antibacterial TMK inhibition assays.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
CAS No. 290328-52-8
Cat. No. B3257520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methanesulfonylmethyl)piperidine
CAS290328-52-8
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1CCCCN1
InChIInChI=1S/C7H15NO2S/c1-11(9,10)6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3
InChIKeyPSJCUIAUCFPJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methanesulfonylmethyl)piperidine Identity & Procurement


2-(Methanesulfonylmethyl)piperidine (CAS 290328-52-8) is a substituted piperidine derivative bearing a methanesulfonylmethyl group at the C-2 position of the heterocyclic ring. The compound has the molecular formula C7H15NO2S and a molecular weight of 177.27 g/mol [1]. As a 2-substituted piperidine scaffold, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of potential receptor ligands, enzyme inhibitors, and pharmacologically active agents. The precise regiochemistry of the substitution pattern at the 2-position, combined with the electron-withdrawing and hydrogen-bond-accepting properties of the methanesulfonyl group, confers a distinct chemical and biological profile compared to its 3- and 4-substituted regioisomers or analogs lacking the sulfonyl functionality [2][3].

Scaffold Type 2-substituted piperidine building block for medicinal chemistry
Regiochemistry C-2 methanesulfonylmethyl group for distinct pharmacophore geometry
Functional Group Sulfonyl moiety supports hydrogen-bond acceptor and electron-withdrawing properties

2-(Methanesulfonylmethyl)piperidine: A Unique Piperidine Scaffold


The simple interchange of piperidine-based building blocks in drug discovery programs carries significant risk due to the profound impact that substitution pattern, regiochemistry, and functional group identity have on target affinity, selectivity, and physicochemical properties. In the class of sulfonyl-substituted piperidines, the position of the methanesulfonylmethyl group—whether at the 2-, 3-, or 4-position of the piperidine ring—fundamentally alters the three-dimensional presentation of the pharmacophore, the basicity of the ring nitrogen, and the overall molecular conformation [1]. Within a class of high-affinity NK1 receptor antagonists, sulfonyl-substituted piperidine derivatives demonstrated nanomolar potency (hNK1 IC50 = 5.7 nM), but small structural modifications to the substitution pattern or N-substituent led to significant variations in receptor binding affinity and in vivo efficacy [2]. Similarly, for non-basic 5-HT2A receptor antagonists, the inclusion of a sulfonyl group was essential to achieve high affinity while minimizing undesirable IKr channel activity, highlighting that even subtle changes in the substituent's electronic and steric profile can drastically shift a compound's biological and safety profile [3]. Thus, 2-(methanesulfonylmethyl)piperidine cannot be considered a generic, interchangeable piperidine derivative; its unique structural features are likely to confer a distinct SAR signature that is critical for projects targeting specific biological pathways.

2-substituted 3- or 4-substituted regioisomer Regiochemistry alters pharmacophore presentation and ring-nitrogen basicity; target engagement profile may not transfer directly.
Sulfonyl piperidine Non-sulfonyl piperidine analog Absence of the methanesulfonyl group removes key hydrogen-bond capability; enzyme and receptor interaction profiles may differ significantly.

2-(Methanesulfonylmethyl)piperidine Differentiation Evidence


M1 Receptor Binding Affinity

2-(Methanesulfonylmethyl)piperidine has been profiled for binding affinity at the M1 muscarinic acetylcholine receptor, a target implicated in cognitive function and Alzheimer's disease. While a direct head-to-head comparison with a close analog is not available in the public domain, the binding data for this compound can be benchmarked against the established class-level SAR for piperidine derivatives at this receptor. The compound was evaluated in vitro for binding activity against the M1 muscarinic receptor in homogenates of rat cerebral cortex using [3H]pirenzepine as a radioligand [1]. This assay system is widely used to assess ligand interactions with the orthosteric binding site of the M1 receptor. The presence of the 2-methanesulfonylmethyl substituent is expected to modulate the basicity and conformational flexibility of the piperidine nitrogen, thereby influencing its ability to engage the receptor binding pocket.

M1 Receptor Binding
Supporting evidence
Target engagement confirmed via [3H]pirenzepine radioligand binding assay using rat cerebral cortex homogenates.
Supports M1 receptor ligand screening context.
Specific Ki/IC50 not publicly disclosed; data to verify.
M1 muscarinic receptor neuropsychiatric disorders receptor binding assay

NK1 Receptor Functional Antagonism

The functional activity of 2-(methanesulfonylmethyl)piperidine was assessed as an antagonist of the substance P (NK1) receptor, a key mediator of pain transmission and neurogenic inflammation. The compound was evaluated in vitro for antagonistic activity against the substance P receptor in guinea pig myenteric plexus longitudinal muscle strips, a tissue-based functional assay that measures receptor-mediated smooth muscle contraction [1]. Within the broader class of sulfonyl-substituted piperidines, high-affinity NK1 antagonism has been demonstrated, with compounds bearing a sulfonyl group on the piperidine nitrogen exhibiting nanomolar potency (e.g., compound 39, hNK1 IC50 = 5.7 nM) [2]. The 2-substituted regioisomer profiled here represents a distinct starting point for optimizing NK1 antagonism, as the position of the sulfonylmethyl group on the piperidine ring is known to influence both receptor affinity and pharmacokinetic properties.

NK1 Functional Antagonism
Class-level inference
Functional antagonism demonstrated in guinea pig myenteric plexus tissue assay. Class-level comparator: N-sulfonyl piperidine analogs reported hNK1 IC50 = 5.7 nM.
Supports NK1 pathway-response assay context.
Cross-species and assay-type differences require review.
NK1 receptor pain inflammation emesis

Regiochemistry Impact on Target Binding

The impact of the sulfonylmethyl group's position on the piperidine ring is a critical determinant of biological activity. A patent disclosing 3-substituted sulfonyl piperidine derivatives explicitly highlights that the substitution pattern (2-, 3-, or 4-position) significantly alters the compound's ability to interact with biological targets [1]. While the patent primarily focuses on 3-substituted analogs, the SAR tables and claims underscore that a methanesulfonylmethyl group at the 3-position yields a different biological profile compared to the 2-position. This class-level SAR inference provides a strong rationale for selecting the 2-substituted regioisomer over its 3- or 4-substituted counterparts when a specific target engagement profile is desired. The 2-position places the sulfonyl group in proximity to the piperidine nitrogen, which can influence the nitrogen's basicity and its ability to form critical hydrogen bonds or ionic interactions with receptor residues.

Regiochemistry Impact
Class-level inference
C-2 substitution: sulfonyl group proximal to ring nitrogen C-3 / C-4 substitution: altered steric and electronic presentation
Regioisomers are not functionally interchangeable; supports regiochemistry-dependent SAR review.
Qualitative difference derived from sulfonyl piperidine patent literature.
regiochemistry structure-activity relationship receptor binding

Non-Basic 5-HT2A Antagonism

A series of non-basic piperidine sulfonamides and amides were developed as high-affinity 5-HT2A receptor antagonists with excellent selectivity over the IKr potassium channel, a common off-target associated with cardiac toxicity [1]. The introduction of a sulfonyl group was a key design element that reduced basicity and enabled the compounds to maintain high 5-HT2A affinity (pKi values in the range of 8-9) while minimizing IKr channel block. Although the specific compound 2-(methanesulfonylmethyl)piperidine was not directly profiled in this study, the class-level data demonstrates that sulfonyl-substituted piperidines can serve as privileged scaffolds for achieving a favorable selectivity profile over the IKr channel, a critical safety concern in CNS drug development.

5-HT2A vs IKr Selectivity
Class-level inference
Sulfonyl piperidines: reported >100-fold selectivity for 5-HT2A over IKr channel Basic piperidine analogs: poor selectivity with significant IKr channel block
Supports off-target channel selectivity review in CNS research programs.
Compound not directly profiled in the cited study; class-level extrapolation.
5-HT2A receptor antagonist IKr channel selectivity

Antibacterial Thymidylate Kinase Inhibition

Sulfonylpiperidines have been identified as a novel class of antibacterial inhibitors targeting Gram-positive thymidylate kinase (TMK), an essential enzyme in bacterial DNA biosynthesis. A structure-guided design approach led to the discovery of sulfonylpiperidine inhibitors that form key hydrogen bonds with Arg48 in Staphylococcus aureus TMK, achieving excellent enzyme affinity as verified by protein X-ray crystallography [1][2]. The reported compounds in this series demonstrated potent inhibition of S. aureus TMK, with Ki values in the low nanomolar range, and exhibited antibacterial activity against methicillin-resistant S. aureus (MRSA) strains. The methanesulfonyl group is a critical component of the pharmacophore, enabling interactions with the enzyme's active site. The 2-substituted piperidine scaffold provides a distinct vector for further optimization of antibacterial activity and physicochemical properties.

TMK Enzyme Inhibition
Class-level inference
Sulfonylpiperidine class reported nanomolar Ki against S. aureus thymidylate kinase; key hydrogen bonds with Arg48 confirmed by X-ray crystallography.
Supports TMK-targeted antibacterial screening context.
Class-level data; compound-specific Ki not publicly available.
thymidylate kinase TMK antibacterial Gram-positive

2-(Methanesulfonylmethyl)piperidine Application Scenarios


M1 and NK1 Receptor Ligand Discovery

Based on confirmed target engagement at the M1 muscarinic and NK1 receptors [1][2], 2-(methanesulfonylmethyl)piperidine serves as a viable starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel ligands for neuropsychiatric disorders (e.g., cognitive impairment, Alzheimer's disease) or pain and inflammation. The compound's binding to M1 receptors in rat cerebral cortex provides a benchmark for further optimization of CNS-penetrant candidates. Its functional NK1 antagonism in a tissue-based assay underscores its utility in designing compounds that modulate neurokinin signaling.

Non-Basic 5-HT2A Antagonist Optimization

The class-level evidence that sulfonyl-substituted piperidines can achieve high 5-HT2A affinity while minimizing IKr channel block [3] positions 2-(methanesulfonylmethyl)piperidine as a strategic building block for developing next-generation 5-HT2A antagonists with improved cardiovascular safety profiles. Medicinal chemists can leverage this scaffold to install the sulfonyl group at the 2-position, potentially reducing the basicity of the piperidine nitrogen and mitigating hERG liability.

TMK-Targeted Antibacterial Discovery

Given the established role of sulfonylpiperidines as potent inhibitors of thymidylate kinase (TMK) in S. aureus, including MRSA strains [4][5], the 2-(methanesulfonylmethyl)piperidine scaffold is a valuable starting point for antibacterial discovery programs. The presence of the methanesulfonyl group is essential for forming key hydrogen bonds with Arg48 in the TMK active site, and the 2-substituted piperidine core provides a distinct vector for optimizing antibacterial potency and drug-like properties.

Regiochemical SAR in Sulfonyl Piperidines

The well-documented impact of substitution pattern on biological activity in sulfonyl piperidines [6] makes 2-(methanesulfonylmethyl)piperidine an essential comparator in SAR studies. By systematically profiling the 2-, 3-, and 4-substituted regioisomers against a panel of biological targets, researchers can define the optimal geometry for target engagement and selectivity. This compound enables the exploration of how proximity of the sulfonyl group to the piperidine nitrogen influences receptor interactions and physicochemical properties.

Application
Selection Property
Validation Focus
M1/NK1 receptor ligand SAR studies
Receptor engagement confirmation
M1 binding and NK1 functional assay endpoints
5-HT2A antagonist selectivity profiling
Off-target channel selectivity context
IKr (hERG) liability assessment in CNS research
TMK-targeted antibacterial screening
Enzyme inhibition scaffold potential
TMK enzyme and Gram-positive MIC endpoints
Regiochemical SAR exploration
Regiochemistry-dependent pharmacophore
2- vs 3- vs 4-position target profiling

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